molecular formula C24H40N2 B1669311 Conessine CAS No. 546-06-5

Conessine

Cat. No. B1669311
CAS RN: 546-06-5
M. Wt: 356.6 g/mol
InChI Key: GPLGAQQQNWMVMM-CQDKKVBOSA-N
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Description

Conessine is a steroidal alkaloid found in a number of plant species from the family Apocynaceae, including Holarrhena floribunda, Holarrhena antidysenterica, and Funtumia elastica . It acts as a histamine antagonist, selective for the H3 subtype .


Molecular Structure Analysis

Conessine is a steroid alkaloid that is con-5-enine substituted by a N,N-dimethylamino group at position 3 . It has a molecular formula of C24H40N2 and a molecular weight of 356.6 g/mol .


Physical And Chemical Properties Analysis

Conessine is a steroid alkaloid and a tertiary amino compound . It has a role as an antibacterial agent, an antimalarial, a H3-receptor antagonist, and a plant metabolite .

Scientific Research Applications

Pharmacological Properties

Conessine, a steroidal alkaloid from Holarrhena antidysenterica, has been explored for its pharmacological properties. Early research by (Stephenson, 1948) investigated its local anaesthetic effects, though its clinical use was limited due to necrosis upon injection. Isomers like isoconessine and neoconessine were also studied for similar effects.

Histamine H3 Receptor Antagonism

Conessine has shown high affinity as a histamine H3 receptor antagonist, as found in (Zhao et al., 2008). This research highlighted its potential in cognitive enhancement, despite some limitations in clinical development due to its binding to adrenergic receptors.

Autophagic Flux Inhibition

The potential of conessine in regulating autophagy, particularly in oxidative stress-induced cell death, was explored by (Kim et al., 2016). This study demonstrated its inhibitory effect on autophagic flux in C2C12 myoblast cells.

Steroidal Alkaloid Characteristics

Conessine's classification as a steroid base, a unique aspect among alkaloids, was established in research by (Haworth et al., 1948). The study noted its lack of oxygen, a rare feature in alkaloids.

Alkaloid Production Enhancement

The work by (Panda et al., 1992) on increasing the yield of conessine in plant cell cultures of Holarrhena antidysenterica emphasized the role of major nutrients and growth regulators in alkaloid synthesis.

Pharmacokinetics

The pharmacokinetic properties of conessine were detailed by (Shukla et al., 2018), who developed a method for quantifying conessine in serum, aiding in understanding its distribution and bioavailability in the body.

Muscle Atrophy Regulation

Recent studies, such as (Kim et al., 2018), have explored conessine's role in reducing muscle atrophy. The research highlighted its impact on MuRF1 and atrogin-1 expression, key factors in muscle degradation.

Safety And Hazards

The safety data sheet for Conessine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

(1R,2S,5S,6S,9R,12S,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3/t16-,18-,19+,20+,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLGAQQQNWMVMM-MYAJQUOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)N(C)C)C)CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046000
Record name Conessine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Conessine

CAS RN

546-06-5
Record name (+)-Conessine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conessine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conessine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Conessine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CONESSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,070
Citations
RN Chopra, JC Gupta, JC David… - The Indian Medical …, 1927 - ncbi.nlm.nih.gov
… Our investigations were confined mainly to conessine, which is the chief alkaloid present in the bark … In most of our experiments we used conessine hydrochloride, but we also used the …
Number of citations: 10 www.ncbi.nlm.nih.gov
RP Stephenson - British Journal of Pharmacology and …, 1948 - ncbi.nlm.nih.gov
Conessine is an alkaloid obtained from the bark and seeds of Holarrhena antidysenterica, a tree growing in India. The alkaloid has been studied by many workers (Keidel, 1878; Burn, …
Number of citations: 26 www.ncbi.nlm.nih.gov
DD Kanga, PR Ayyar, JL Simonsen - Journal of the Chemical Society …, 1926 - pubs.rsc.org
… new derivatives of conessine, and record … conessine dimethosulphate and obtained a very hygroscopic, crystalline base, C,6H,N, ; this is apparently a dimethyl derivative of conessine …
Number of citations: 10 pubs.rsc.org
VK Dua, G Verma, B Singh, A Rajan… - Malaria …, 2013 - malariajournal.biomedcentral.com
… Compound conessine showed in vitro anti-plasmodial activity with its IC50 value … conessine were also observed. The present investigation demonstrates that the compound conessine …
Number of citations: 99 malariajournal.biomedcentral.com
HC Brown - British Medical Journal, 1922 - ncbi.nlm.nih.gov
… The alkaloid conessine is now a commercial … of conessine, holarrhene, and oxyconessine, and Pyman6 in 1919 described the clhemical properties of holarrhenine and conessine. Apart …
Number of citations: 13 www.ncbi.nlm.nih.gov
C Zhao, M Sun, YL Bennani… - Journal of medicinal …, 2008 - ACS Publications
… , conessine (6), was discovered to bind to histamine H 3 receptors in a radioligand-based high-throughput screen. Conessine … Conessine was found to efficiently penetrate the CNS and …
Number of citations: 54 pubs.acs.org
RD Haworth, J McKenna, N Singh - Journal of the Chemical Society …, 1949 - pubs.rsc.org
The oil, C,, H,,, obtained by the action of heat on conessine dihydriodide gave, on selenium … product and the hydrocarbon obtained from conessine are ascribed to the presence of small …
Number of citations: 13 pubs.rsc.org
RD Haworth, J McKenna, RG Powell… - Journal of the Chemical …, 1951 - pubs.rsc.org
… A considerable quantity of a new base, C,,H,,0N2, mp 171-173", was encountered during one preparation of conessine from Kurchi seeds. It was later found that conessine on treatment …
Number of citations: 7 pubs.rsc.org
KM Patrice, PB Véronique, L David… - African Journal of …, 2007 - ajol.info
… conessine exhibited a significant antibacterial effect against all the strains studied. The antibacterial effect of conessine … of stem bark of Hf and conessine isolated from Hf in the treatment …
Number of citations: 34 www.ajol.info
T Siriyong, P Srimanote, S Chusri… - … and alternative medicine, 2017 - Springer
… Conessine significantly reduced MICs of all antibiotics by at least 8-fold in MexAB-OprM … ) and conessine observed in MexB deletion strain suggested that conessine might inhibit other …
Number of citations: 119 link.springer.com

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